molecular formula C6H13NO B11753116 (3S,6R)-6-methylpiperidin-3-ol

(3S,6R)-6-methylpiperidin-3-ol

Cat. No.: B11753116
M. Wt: 115.17 g/mol
InChI Key: UAZCJMVDJHUBIA-RITPCOANSA-N
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Description

(3S,6R)-6-methylpiperidin-3-ol is a chiral compound belonging to the piperidine family It is characterized by the presence of a hydroxyl group at the third position and a methyl group at the sixth position on the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6R)-6-methylpiperidin-3-ol can be achieved through several methods. One common approach involves the stereoselective reduction of a suitable precursor, such as a piperidinone derivative. The reaction typically employs reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions to ensure the desired stereochemistry is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon or platinum oxide to facilitate the reduction of piperidinone derivatives. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S,6R)-6-methylpiperidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3S,6R)-6-methylpiperidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,6R)-6-methylpiperidin-3-ol involves its interaction with specific molecular targets. In pharmaceutical applications, it may act as an intermediate that interacts with enzymes or receptors to induce therapeutic effects. The exact pathways and targets depend on the specific application and the final product synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

    (3S,6R)-6-methylpiperidine-3-carboxylate: A carboxylic acid derivative with similar stereochemistry and applications.

    (3R,6S)-6-methylpiperidin-3-ol: An enantiomer with different stereochemistry but similar chemical properties.

    6-methylpiperidin-3-one: An oxidized form of the compound with distinct reactivity.

Uniqueness

(3S,6R)-6-methylpiperidin-3-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and as a precursor for enantiomerically pure compounds .

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(3S,6R)-6-methylpiperidin-3-ol

InChI

InChI=1S/C6H13NO/c1-5-2-3-6(8)4-7-5/h5-8H,2-4H2,1H3/t5-,6+/m1/s1

InChI Key

UAZCJMVDJHUBIA-RITPCOANSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H](CN1)O

Canonical SMILES

CC1CCC(CN1)O

Origin of Product

United States

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